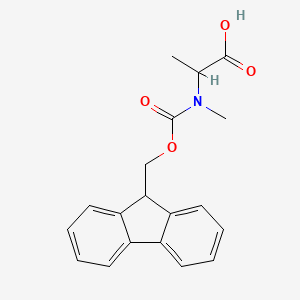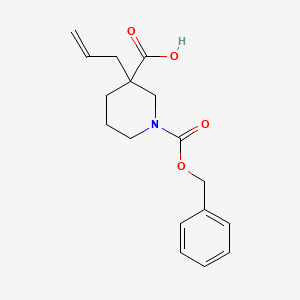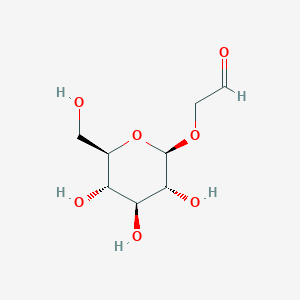
N-(3-Iodobenzyl)-N,N-dimethylamine
概要
説明
N-(3-Iodobenzyl)-N,N-dimethylamine: is an organic compound that features an iodine atom attached to a benzyl group, which is further connected to a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method for synthesizing N-(3-Iodobenzyl)-N,N-dimethylamine involves the nucleophilic substitution of 3-iodobenzyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Reductive Amination: Another method involves the reductive amination of 3-iodobenzaldehyde with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(3-Iodobenzyl)-N,N-dimethylamine can undergo various substitution reactions, particularly nucleophilic substitutions, due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products typically include substituted benzylamines.
Oxidation Reactions: Products may include benzaldehydes or benzoic acids.
Reduction Reactions: Products can include reduced benzylamines or benzyl alcohols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(3-Iodobenzyl)-N,N-dimethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Radiolabeling: The iodine atom in the compound can be replaced with radioactive iodine isotopes, making it useful in radiolabeling studies for tracking biological processes.
Drug Development: The compound serves as a building block in the development of new drugs, particularly those targeting neurological pathways.
Industry:
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
作用機序
Molecular Targets and Pathways: N-(3-Iodobenzyl)-N,N-dimethylamine exerts its effects primarily through interactions with biological receptors or enzymes. The iodine atom can facilitate binding to specific sites, enhancing the compound’s efficacy in biological systems. The dimethylamine group can interact with various neurotransmitter receptors, potentially influencing neurological pathways.
類似化合物との比較
N-(3-Iodobenzyl)-N-methylamine: Similar structure but with one less methyl group.
N-(3-Bromobenzyl)-N,N-dimethylamine: Similar structure but with a bromine atom instead of iodine.
N-(3-Chlorobenzyl)-N,N-dimethylamine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: N-(3-Iodobenzyl)-N,N-dimethylamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. The compound’s ability to undergo specific substitution reactions and its applications in radiolabeling and drug development highlight its versatility compared to similar compounds.
特性
IUPAC Name |
1-(3-iodophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNJGHRFIPXFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B3039857.png)


